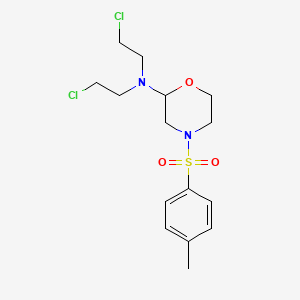
3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine is a complex organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound includes a morpholine ring, a sulfonyl group, and a bis(2-chloroethyl)amino group, which contribute to its unique chemical properties.
准备方法
The synthesis of 3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine typically involves multiple steps. One common method starts with the preparation of 4-methylbenzenesulfonyl chloride, which is then reacted with morpholine to form 4-methylbenzenesulfonylmorpholine. This intermediate is further reacted with bis(2-chloroethyl)amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反应分析
3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s alkylating properties make it useful in studying DNA interactions and modifications.
Medicine: Nitrogen mustards, including this compound, have been explored for their potential use in chemotherapy due to their ability to interfere with DNA replication.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine involves the formation of highly reactive aziridinium ions. These ions can alkylate DNA at the N7 position of guanine, leading to the formation of inter-strand cross-links. This disrupts DNA synthesis and transcription, ultimately causing cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
相似化合物的比较
Similar compounds to 3-(Bis(2-chloroethyl)amino)-4-methylbenzenesulfonylmorpholine include:
Chlorambucil: Another nitrogen mustard used in chemotherapy, known for its ability to alkylate DNA.
Melphalan: A nitrogen mustard with similar DNA-alkylating properties, used in the treatment of multiple myeloma and ovarian cancer.
Bis(2-chloroethyl)amine: A simpler nitrogen mustard that serves as a building block for more complex compounds. The uniqueness of this compound lies in its specific structure, which combines the properties of a sulfonyl group and a morpholine ring, providing distinct chemical reactivity and biological activity.
属性
CAS 编号 |
63905-03-3 |
|---|---|
分子式 |
C15H22Cl2N2O3S |
分子量 |
381.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-amine |
InChI |
InChI=1S/C15H22Cl2N2O3S/c1-13-2-4-14(5-3-13)23(20,21)19-10-11-22-15(12-19)18(8-6-16)9-7-17/h2-5,15H,6-12H2,1H3 |
InChI 键 |
DJPYUBOZKZSLFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


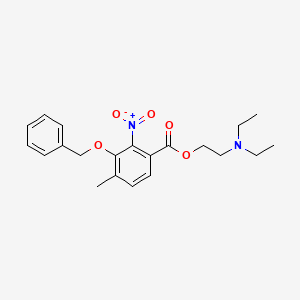
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
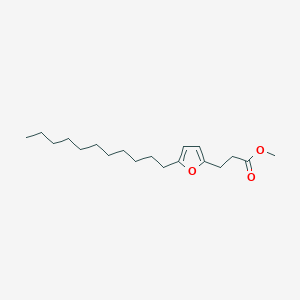
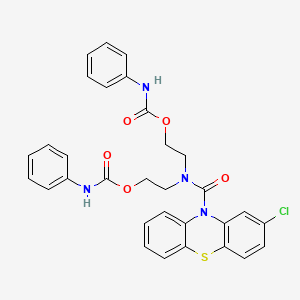
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
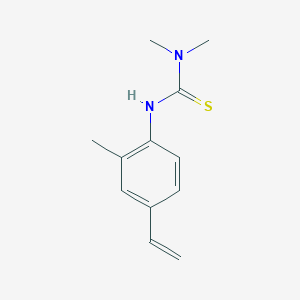
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
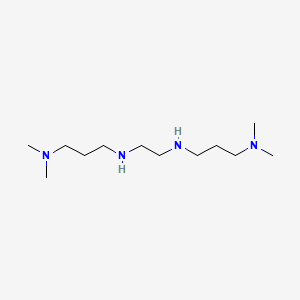
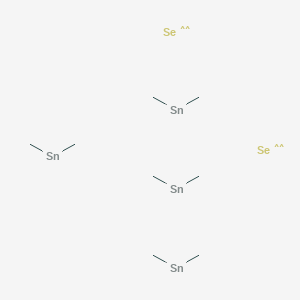
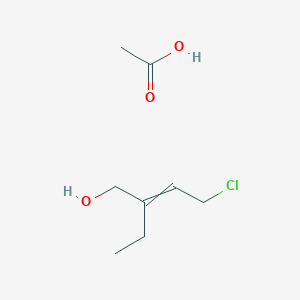
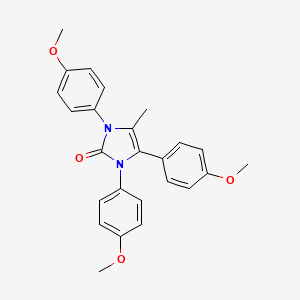
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

